REACTION_CXSMILES
|
C(O[C:4](=[O:30])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:11][N:10]=1)C.[CH3:31][NH2:32]>CO>[CH3:31][NH:32][C:4](=[O:30])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][NH2:19])=[CH:11][N:10]=1
|
Name
|
8-6
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCC1=NC=C(C=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (10:10:1:1 EtOAc/EtOH/NH4OH/H2O)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CCCCC1=NC=C(C=C1)CCCCN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |